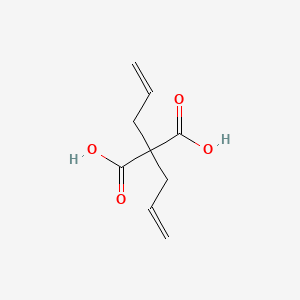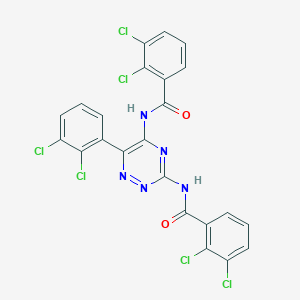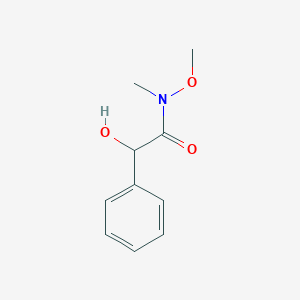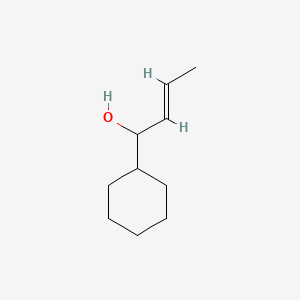
S-Methyl Ergothioneine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl Ergothioneine is a naturally occurring amino acid and thiol antioxidant found in high amounts in mushrooms and fermented foods . It is a derivative of thiolhistidine and is present in a number of foodstuffs . The molecular formula of S-Methyl Ergothioneine is CHNOS, with an average mass of 243.326 Da and a monoisotopic mass of 243.104141 Da .
Synthesis Analysis
Ergothioneine is produced by fungi and some bacteria such as actinobacteria and cyanobacteria . Different bacteria, some located in marine sediments, were recently shown to synthesize selenoneine through the involvement of newly identified enzymes . An improved chemical synthesis of ergothioneine and biosynthetic pathway intermediates has been reported, using either histidine or ergothioneine as the starting material .Molecular Structure Analysis
The molecular structure of S-Methyl Ergothioneine is determined using techniques like isotope-dilution liquid chromatography tandem mass spectrometry (ID-LC–MS/MS) . The analyte is detected using triple quadrupole mass spectrometry in multiple reaction monitoring mode .Chemical Reactions Analysis
Ergothioneine and selenoneine are structurally related dietary antioxidants and cytoprotectants that share pharmacokinetic characteristics such as cellular uptake through the ergothioneine transporter, accumulation in red blood cells, and biotransformation to methylated metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of S-Methyl Ergothioneine are determined using techniques like reversed-phase high performance liquid chromatography (RP-HPLC) coupled with elemental mass spectrometry detection in mass shift mode .Wissenschaftliche Forschungsanwendungen
1. Ergothioneine in Alzheimer’s Disease Research
S-Methyl Ergothioneine has been studied for its potential role in Alzheimer's disease. Researchers have developed an efficient and reproducible preparation of [11C]-labeled ergothioneine PET radioligands to study ergothioneine biodistribution and detect oxidative stress in vivo. This advancement aids in understanding the distribution of ergothioneine and its impact on Alzheimer’s disease, providing a significant tool for preclinical research in this area (Behof et al., 2022). Additionally, a decline in ergothioneine levels has been correlated with cognitive decline in the elderly and dementia, including Alzheimer’s disease (Kondoh et al., 2022).
2. Biosynthesis of Ergothioneine
Studies have explored the biosynthesis of ergothioneine, particularly in mycobacteria. Ergothioneine is synthesized by a methyltransferase that transfers three methyl groups to histidine, followed by an iron(II)-dependent enzyme that catalyzes oxidative sulfurization. This insight into the biosynthetic pathway is crucial for understanding the role of ergothioneine in microbial life and its potential applications in biotechnology and medicine (Seebeck, 2010).
3. Ergothioneine as an Antioxidant
Ergothioneine has been recognized for its antioxidant properties, protecting tissues from damage by reactive oxygen species (ROS). The development of ergothioneine PET radioligands has facilitated in vivo studies of its biodistribution and antioxidant activity, particularly in the context of neuroinflammation and Alzheimer’s disease (Behof et al., 2021). Furthermore, ergothioneine prevents copper-induced oxidative damage to DNA and proteins by forming a redox-inactive ergothioneine-copper complex, highlighting its potential as a natural antioxidant in various biological contexts (Zhu et al., 2011).
Safety And Hazards
Ergothioneine is considered safe under the intended conditions of use . The EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA) has concluded that the novel food, synthetic L-ergothioneine (marketed as Ergoneine®), is safe under the intended conditions of use as specified by the applicant .
Zukünftige Richtungen
Using genetically engineered cells and mice, it may now be possible to elucidate roles of Ergothioneine. This coupled with advances in genomics and metabolomics may lead to identification of Ergothioneine function . As Ergothioneine is a stable antioxidant with anti-inflammatory properties, whose levels decline during aging, supplementing Ergothioneine in the diet or consuming an Ergothioneine-rich diet may prove beneficial .
Eigenschaften
CAS-Nummer |
176982-20-0 |
|---|---|
Produktname |
S-Methyl Ergothioneine |
Molekularformel |
C₁₀H₁₇N₃O₂S |
Molekulargewicht |
243.33 |
Synonyme |
(αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-5-ethanaminium Inner Salt; (αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-4-ethanaminium Inner Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)


